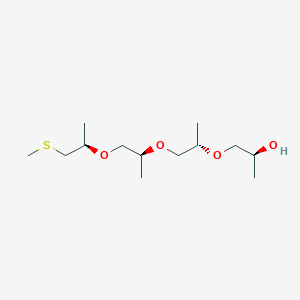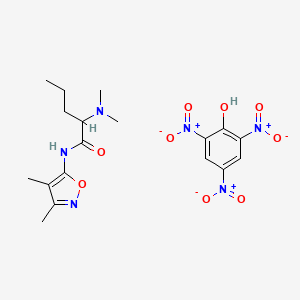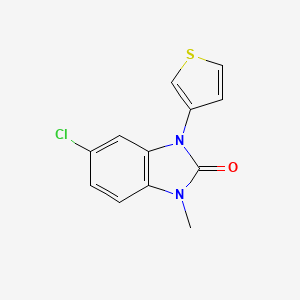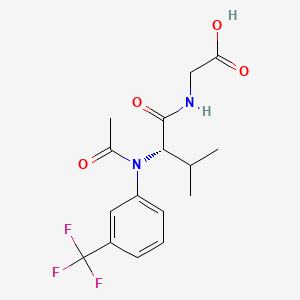
Acetyl trifluoromethylphenyl valylglycine, l-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyl trifluoromethylphenyl valylglycine, l- is a synthetic compound primarily used in the cosmetic industry for its skin conditioning properties. It is known for its ability to enhance skin elasticity, firmness, and prevent collagen degradation, making it a popular ingredient in anti-aging products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl trifluoromethylphenyl valylglycine, l- involves the reaction of glycine with acetyl trifluoromethylphenyl valyl chloride under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out at low temperatures to prevent side reactions and ensure high yield .
Industrial Production Methods
Industrial production of Acetyl trifluoromethylphenyl valylglycine, l- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. Quality control measures are implemented to ensure the purity and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Acetyl trifluoromethylphenyl valylglycine, l- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a suitable nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives with nucleophiles like sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Acetyl trifluoromethylphenyl valylglycine, l- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its effects on cellular processes and protein interactions.
Medicine: Investigated for its potential therapeutic effects in anti-aging and skin repair treatments.
Industry: Utilized in the formulation of high-performance cosmetic products
Wirkmechanismus
The mechanism of action of Acetyl trifluoromethylphenyl valylglycine, l- involves its interaction with skin cells to enhance collagen synthesis and prevent its degradation. The compound targets specific molecular pathways involved in collagen production, leading to improved skin elasticity and firmness. It also exhibits antioxidant properties, protecting the skin from oxidative stress and environmental damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetyl hexapeptide-8: Known for its anti-wrinkle properties.
Palmitoyl pentapeptide-4: Used for skin repair and rejuvenation.
Matrixyl 3000: A combination of peptides that promote collagen synthesis
Uniqueness
Acetyl trifluoromethylphenyl valylglycine, l- stands out due to its trifluoromethyl group, which enhances its stability and efficacy in skin conditioning applications. Its unique structure allows for better penetration and interaction with skin cells, making it a highly effective ingredient in anti-aging formulations .
Eigenschaften
CAS-Nummer |
947159-33-3 |
|---|---|
Molekularformel |
C16H19F3N2O4 |
Molekulargewicht |
360.33 g/mol |
IUPAC-Name |
2-[[(2S)-2-[N-acetyl-3-(trifluoromethyl)anilino]-3-methylbutanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H19F3N2O4/c1-9(2)14(15(25)20-8-13(23)24)21(10(3)22)12-6-4-5-11(7-12)16(17,18)19/h4-7,9,14H,8H2,1-3H3,(H,20,25)(H,23,24)/t14-/m0/s1 |
InChI-Schlüssel |
JIDBIDDEFPKZDG-AWEZNQCLSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)NCC(=O)O)N(C1=CC=CC(=C1)C(F)(F)F)C(=O)C |
Kanonische SMILES |
CC(C)C(C(=O)NCC(=O)O)N(C1=CC=CC(=C1)C(F)(F)F)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


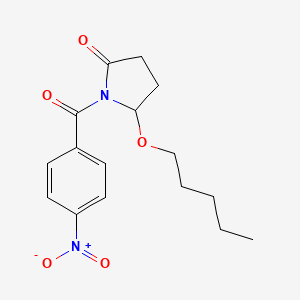
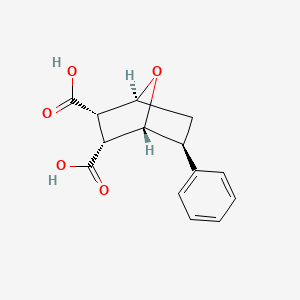
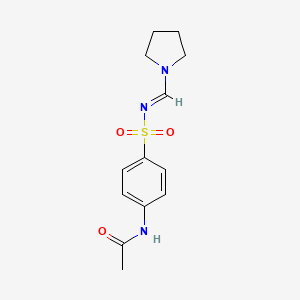

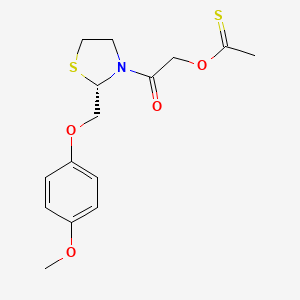
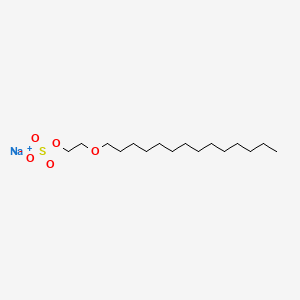
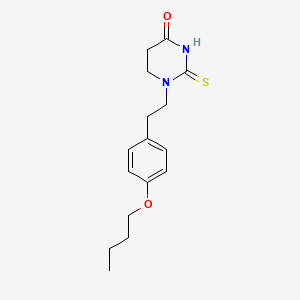
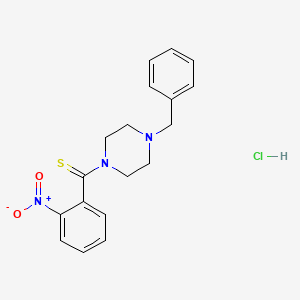
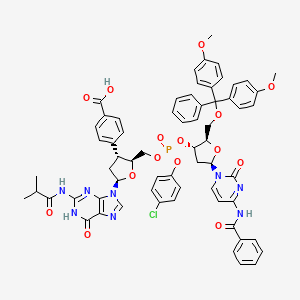
![3-[[bis(2-hydroxyethyl)amino]methyl]-5-(4-chlorophenyl)oxolan-2-one;(E)-but-2-enedioic acid](/img/structure/B12727407.png)
